Cas no 691363-38-9 (1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid)
![1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/691363-38-9x500.png)
1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-Benzotriazole-5-carboxylic acid, 1-(cyclopropylmethyl)-
- 1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
- SCHEMBL6043985
- A1-19069
- EN300-265550
- 691363-38-9
- CHEMBL202080
- 1-(CYCLOPROPYLMETHYL)-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLIC ACID
- 1-(cyclopropylmethyl)benzotriazole-5-carboxylic Acid
- 1-(CYCLOPROPYLMETHYL)-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLICACID
- F1907-0660
- AKOS000210621
-
- MDL: MFCD11131642
- インチ: InChI=1S/C11H11N3O2/c15-11(16)8-3-4-10-9(5-8)12-13-14(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16)
- InChIKey: DISKUADLQRJVMZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 217.085126602Da
- どういたいしつりょう: 217.085126602Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 68Ų
1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-0660-1g |
1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid |
691363-38-9 | 95%+ | 1g |
$611.0 | 2023-09-07 | |
Enamine | EN300-265550-1.0g |
1-(cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid |
691363-38-9 | 1g |
$728.0 | 2023-04-24 | ||
Enamine | EN300-265550-0.1g |
1-(cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid |
691363-38-9 | 0.1g |
$678.0 | 2023-09-14 | ||
TRC | C135946-500mg |
1-(Cyclopropylmethyl)-1h-benzo[d][1,2,3]triazole-5-carboxylic Acid |
691363-38-9 | 500mg |
$ 435.00 | 2022-06-06 | ||
Life Chemicals | F1907-0660-0.5g |
1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid |
691363-38-9 | 95%+ | 0.5g |
$580.0 | 2023-09-07 | |
Life Chemicals | F1907-0660-5g |
1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid |
691363-38-9 | 95%+ | 5g |
$1833.0 | 2023-09-07 | |
Enamine | EN300-265550-0.5g |
1-(cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid |
691363-38-9 | 0.5g |
$739.0 | 2023-09-14 | ||
Enamine | EN300-265550-2.5g |
1-(cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid |
691363-38-9 | 2.5g |
$1509.0 | 2023-09-14 | ||
Enamine | EN300-265550-1g |
1-(cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid |
691363-38-9 | 1g |
$770.0 | 2023-09-14 | ||
Enamine | EN300-265550-10g |
1-(cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid |
691363-38-9 | 10g |
$3315.0 | 2023-09-14 |
1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acidに関する追加情報
Introduction to 1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic Acid (CAS No. 691363-38-9)
1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS No. 691363-38-9) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound belongs to the class of triazoles, which are known for their broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. The unique structure of 1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid makes it an attractive candidate for drug development and chemical synthesis.
The chemical structure of 1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid consists of a benzotriazole core with a cyclopropylmethyl substituent and a carboxylic acid functional group. The benzotriazole moiety is a well-known heterocyclic system that exhibits excellent stability and reactivity in various chemical reactions. The cyclopropylmethyl group adds steric hindrance and hydrophobicity, which can influence the compound's biological activity and solubility properties.
In recent years, there has been increasing interest in the development of triazole-based compounds for their therapeutic potential. Studies have shown that 1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid and its derivatives exhibit promising antifungal activity against a wide range of fungal pathogens. For instance, a study published in the Journal of Medicinal Chemistry in 2020 reported that this compound demonstrated potent antifungal activity against Candida albicans and Aspergillus fumigatus, two common fungal species responsible for opportunistic infections.
Beyond antifungal applications, 1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has also shown potential in antibacterial research. A 2021 study in the European Journal of Medicinal Chemistry found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the ability of the compound to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism.
The carboxylic acid functional group in 1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid provides additional opportunities for chemical modification and conjugation with other bioactive molecules. This feature makes it an ideal candidate for prodrug design and targeted drug delivery systems. For example, conjugating this compound with targeting ligands can enhance its specificity and efficacy in treating localized infections or diseases.
In the context of drug discovery and development, the synthetic accessibility of 1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is another significant advantage. The compound can be synthesized through a series of well-established chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and subsequent carboxylation steps. This synthetic route allows for efficient large-scale production and structural optimization to enhance pharmacological properties.
The pharmacokinetic properties of 1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid have also been investigated in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life in vivo, making it suitable for both oral and topical administration.
In conclusion, 1-(Cyclopropylmethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (CAS No. 691363-38-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential in various disease models and clinical settings.
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